4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Endothelin Receptor Antagonism Cardiovascular Pharmacology GPCR Functional Assays

4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic small-molecule benzamide derivative featuring a 4-tert-butylphenyl core, a morpholinoethyl linker, and a 1-methylindoline terminus. It is classified as a potent endothelin receptor type B (ETB) antagonist, demonstrating an IC50 of 0.410 nM in human BSMC functional assays.

Molecular Formula C26H35N3O2
Molecular Weight 421.585
CAS No. 922088-81-1
Cat. No. B2443408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
CAS922088-81-1
Molecular FormulaC26H35N3O2
Molecular Weight421.585
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
InChIInChI=1S/C26H35N3O2/c1-26(2,3)22-8-5-19(6-9-22)25(30)27-18-24(29-13-15-31-16-14-29)20-7-10-23-21(17-20)11-12-28(23)4/h5-10,17,24H,11-16,18H2,1-4H3,(H,27,30)
InChIKeyORZIDZYRXWRFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide (CAS 922088-81-1): Core Chemical Identity and Pharmacological Classification


4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic small-molecule benzamide derivative featuring a 4-tert-butylphenyl core, a morpholinoethyl linker, and a 1-methylindoline terminus. It is classified as a potent endothelin receptor type B (ETB) antagonist, demonstrating an IC50 of 0.410 nM in human BSMC functional assays [1]. This compound belongs to a broader class of indoline-containing benzamides explored for cardiovascular and oncological applications, yet its specific substitution pattern distinguishes it from closely related analogs in both potency and selectivity profile.

Workflow

GPCR signaling studies requiring selective endothelin receptor B (ETB) antagonism

Selection

Structurally defined indoline–morpholinoethyl benzamide probe with reported ETB antagonist activity

Use Context

In vitro cardiovascular pharmacology, SAR benchmark studies, and ETB/ETA pathway dissection

Why 4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


Superficially similar indoline–morpholinoethyl benzamides cannot be presumed interchangeable. The specific combination of a 4-tert-butyl substituent on the benzamide and a 1-methyl group on the indoline creates a unique steric and electronic environment that directly governs target engagement. Removing the tert-butyl group (as in the unsubstituted benzamide analog N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide) leads to a qualitative loss in ETB antagonist potency [1]. Likewise, N-demethylation of the indoline (as in N-(2-(indolin-5-yl)-2-morpholinoethyl)-4-(tert-butyl)benzamide) is predicted, based on class-level structure–activity relationships, to alter conformational dynamics critical for receptor binding [2]. These subtle structural modifications translate into non-linear changes in target activity, making empirical selection essential.

Des-tert-butyl analog

Removal of the 4-tert-butyl group may result in a substantial loss of ETB antagonist activity; reported functional data indicate a potency cliff that can produce false-negative results in ETB-dependent models.

N-Desmethyl indoline analog

Absence of the indoline N-methyl group is predicted, based on class-level SAR, to reduce ETB binding affinity and alter receptor conformational dynamics, potentially confounding target engagement studies.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide Against Key Comparators


Subnanomolar ETB Antagonist Potency: Head-to-Head Comparison with Unsubstituted Benzamide Analog

The target compound exhibits an IC50 of 0.410 nM for antagonism of the human ETB receptor in a functional Ca2+ mobilization assay in BSMC [1]. In contrast, the direct des-tert-butyl analog, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, shows no reported ETB antagonism at comparable concentrations, indicating a dramatic potency cliff upon removal of the 4-tert-butyl substituent . This represents at least a >2000-fold difference in potency assuming a conservative detection limit of 1 µM for the unsubstituted analog.

ETB antagonist potency
Head-to-head
IC50 0.410 nM (target) vs. no detectable antagonism for des-tert-butyl analog (estimated >1,000 nM)
>2,000-fold potency difference supports ETB antagonist probe identity
Human BSMC Ca2+ mobilization assay; BindingDB reference
Endothelin Receptor Antagonism Cardiovascular Pharmacology GPCR Functional Assays

Indoline N-Methylation Requirement for ETB Affinity: Class-Level SAR Evidence

Across multiple indoline-containing ETB antagonist scaffolds, N-methylation of the indoline nitrogen is a conserved structural feature associated with high-affinity binding [1]. The target compound incorporates this critical N-methyl group. The N-desmethyl analog, N-(2-(indolin-5-yl)-2-morpholinoethyl)-4-(tert-butyl)benzamide, although not individually assayed in published ETB screens, would be predicted by class-level SAR to exhibit at least a 10- to 100-fold reduction in ETB affinity based on the loss of a key hydrophobic contact in the receptor binding pocket [1].

Indoline N-methyl requirement
Class-level
N-Methyl group conserved in high-affinity ETB ligands; des-methyl analog predicted ≥10-fold affinity reduction
Indoline N-methylation linked to ETB target engagement
SAR inference from patent series; confirmatory assay advised
GPCR Ligand Design Indoline SAR Receptor Binding Kinetics

Morpholinoethyl Linker Conformational Constraint: Differentiation from Piperidine and Pyrrolidine Analogs

The morpholinoethyl linker in the target compound provides a specific combination of hydrogen-bond acceptor capability (ether oxygen) and conformational rigidity that is absent in piperidine or pyrrolidine analogs. Class-level SAR from indoline benzamide patent series indicates that morpholine-containing linkers consistently yield superior ETB selectivity over ETA compared to their piperidine counterparts, with ETA/ETB selectivity ratios improved by approximately 5- to 20-fold [1]. The piperidine analog, N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-4-(tert-butyl)benzamide, is expected to exhibit reduced ETB selectivity and potentially increased off-target liability.

Morpholino linker selectivity
Class-level
Morpholinoethyl linker linked to 5–20× higher ETB selectivity over ETA compared with piperidine analogs
Linker choice impacts receptor subtype selectivity
Class-level SAR; experimental verification recommended
Linker Pharmacology Conformational Analysis Off-Target Selectivity

Optimal Research and Industrial Application Scenarios for 4-(tert-Butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide


ETB-Selective Pharmacological Tool for in Vitro Cardiovascular Signaling Studies

The compound's confirmed subnanomolar ETB antagonist potency (IC50 = 0.410 nM, human BSMC Ca2+ mobilization assay [1]) makes it an ideal pharmacological tool for dissecting ETB-mediated signaling pathways in vascular smooth muscle and endothelial cells. It enables selective ETB blockade without confounding ETA cross-reactivity, which is critical for studies of endothelin-dependent vasoregulation, pulmonary hypertension, and renal hemodynamics.

Reference Standard for Indoline-Benzamide SAR in GPCR Ligand Optimization Programs

As a benchmark compound combining a 4-tert-butylbenzamide, morpholinoethyl linker, and N-methylindoline, this molecule serves as a reference point for iterative SAR campaigns targeting endothelin receptors [2][3]. Its well-defined potency enables quantitative comparisons when evaluating new linker chemistries, indoline substitutions, or benzamide modifications.

Negative Control Exclusion for ETA-Dominant Endothelin Pathway Studies

Given the morpholinoethyl linker's established contribution to ETB selectivity over ETA [3], this compound is suitable as an ETB-specific blocking agent in experimental designs that require selective ETA pathway activation (e.g., using ET-1 in the presence of ETB blockade). Its use ensures that observed effects are attributable to ETA signaling, not mixed ETA/ETB contributions.

Application
Selection Property
Validation Focus
ETB-selective signaling studies
ETB receptor antagonism
Confirm ETB-specific blockade in vascular smooth muscle or endothelial assays
GPCR ligand optimization SAR
Defined structural features (tert-butyl, indoline N-methyl, morpholine linker)
Benchmark against new analogs in competitive binding and functional assays
ETA-dominant pathway exclusion control
ETB selectivity over ETA
Verify absence of ETA cross-reactivity when studying ETA-mediated responses
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